1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester
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Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester is a complex organic compound with a molecular structure that includes a naphthalene ring, a sulfonic acid group, a diazo group, and a phenyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester typically involves multiple steps, starting with the naphthalene ring as the core structure. The sulfonic acid group can be introduced through sulfonation reactions, while the diazo group can be added through diazotization reactions. The phenyl ester group is usually formed through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules through specific binding interactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester can be compared with other similar compounds such as:
Naphthalene-1-sulfonic acid: Similar structure but lacks the diazo and ester groups.
Phenyl esters: Similar ester group but different core structure.
Diazo compounds: Similar diazo group but different core structure and functional groups.
Properties
CAS No. |
23295-00-3 |
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Molecular Formula |
C16H10N2O4S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-diazonio-5-phenoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)23(20,21)22-11-5-2-1-3-6-11/h1-10H |
InChI Key |
JNHDJPUXRUTTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
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